3-Methyl-1-azaspiro[3.3]heptane
Description
3-Methyl-1-azaspiro[3.3]heptane is a spirocyclic amine featuring a seven-membered ring system with a nitrogen atom at position 1 and a methyl group at position 2. Its unique 3D structure, characterized by two fused three-membered rings sharing a central carbon atom, makes it a valuable scaffold in medicinal chemistry. Spirocyclic compounds like this are increasingly favored due to their high Fsp³ character, which improves metabolic stability and reduces off-target interactions compared to planar aromatic systems .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13N/c1-6-5-8-7(6)3-2-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
APOOQDMGXONUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene.
Cycloaddition: The alkene then reacts with Graf’s isocyanate (ClO2S NCO) in a thermal [2+2] cycloaddition to produce a spirocyclic β-lactam.
Reduction: The β-lactam is reduced using alane (AlH3) to yield the desired 1-azaspiro[3.3]heptane.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. The process involves optimizing the reaction conditions to maximize yield and purity. Key considerations include temperature control, reagent concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of β-lactam intermediates to amines.
Substitution: Substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azaspiro compounds, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and bioisosteres.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors and enzymes, thereby modulating their activity. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Key Observations :
- Oxygen/Sulfur Substitution : 6-Oxa and 2-thia analogs exhibit increased polarity, impacting solubility and membrane permeability. For instance, 6-oxa-1-azaspiro[3.3]heptane has a lower molecular weight (99.13 vs. 141.22 for 3-methyl-1-azaspiro) but higher polarity due to the ether linkage .
- Diazaspiro Systems : 2,6-Diazaspiro[3.3]heptane derivatives (e.g., compound 5 in ) show enhanced hydrogen-bonding capacity, making them suitable for targeting enzymes like kinases .
Pharmacological and Physicochemical Properties
Collision Cross Section (CCS) Analysis
Predicted CCS values for 3-(methoxymethyl)-1-azaspiro[3.3]heptane ():
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.12265 | 134.0 |
| [M+Na]⁺ | 164.10459 | 135.1 |
These values suggest compact 3D geometries, advantageous for blood-brain barrier penetration.
Metabolic Stability
Spirocyclic amines generally exhibit improved metabolic stability over piperidines. For example, 2-azaspiro[3.3]heptane derivatives resist cytochrome P450-mediated oxidation due to reduced ring strain and steric shielding .
Data Tables
Table 1: Key Physicochemical Data for Selected Compounds
Biological Activity
3-Methyl-1-azaspiro[3.3]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a derivative of 1-azaspiro[3.3]heptane, characterized by the integration of a nitrogen atom within its spirocyclic framework. Its structural features suggest it may serve as a bioisostere for various nitrogen-containing compounds, particularly piperidine derivatives, which are widely recognized for their diverse pharmacological applications.
Structural Characteristics
The distinct spirocyclic structure of this compound contributes to its potential as a versatile scaffold in drug design. The methyl substitution at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Applications
Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the following areas:
- Analgesics and Anesthetics : This compound has been explored as a bioisostere for piperidine in the development of analgesics, showing promise in improving efficacy and reducing side effects when incorporated into existing drug frameworks like bupivacaine.
- Antiviral Activity : The spirocyclic structure has been utilized in the design of inhibitors against viral proteases, including those responsible for SARS-CoV-2 and MERS-CoV. Studies have shown that derivatives of azaspiro compounds exhibit high inhibitory activity against these viral targets, suggesting their potential as broad-spectrum antiviral agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, yielding promising results:
- Inhibition Studies : A series of synthesized spirocyclic inhibitors derived from azaspiro compounds demonstrated high inhibitory activity against SARS-CoV-2 protease, with effective concentrations (EC50) in the nanomolar range. The safety index for these compounds was reported to be approximately 1250, indicating a favorable therapeutic window .
- Structure-Activity Relationships (SAR) : Research on various derivatives revealed that modifications to the azaspiro framework could enhance metabolic stability and potency against specific biological targets. For instance, certain amide derivatives retained excellent activity against the Pks13 enzyme while demonstrating improved microsomal stability .
Comparative Analysis of Similar Compounds
The following table summarizes key properties and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Spirocyclic | Bioisostere of piperidine; used in anesthetics |
| 2-Azaspiro[3.4]decane | Spirocyclic | Potential applications in drug discovery |
| 2-Oxa-6-azaspiro[3.3]heptane | Spirocyclic | Inhibitor of Pks13 with good metabolic stability |
| 6-Amino-2-thiaspiro[3.3]heptane | Spirocyclic | Selective ligands for various biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
